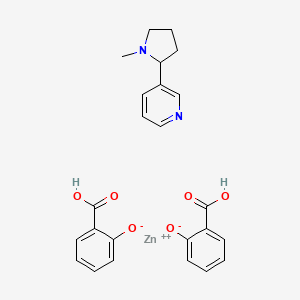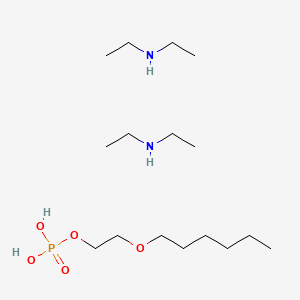
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate is a chemical compound with the molecular formula C8H19O5P.2C4H11N and a molecular weight of 372.4809 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a hexyloxyethyl moiety and diethylammonium ions. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate typically involves the reaction of 2-(hexyloxy)ethanol with phosphorus oxychloride (POCl3) to form 2-(hexyloxy)ethyl phosphate. This intermediate is then reacted with diethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and optimization of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of specialty chemicals and materials for industrial applications.
Mechanism of Action
The mechanism of action of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate involves its interaction with molecular targets and pathways within biological systems. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The hexyloxyethyl moiety and diethylammonium ions may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(diethylammonium) 2-(hexyloxy)ethyl phosphate include:
Bis(2-ethylhexyl) phosphate: This compound has a similar phosphate group but different alkyl substituents.
Diethylammonium bis[2-(hexyloxy)ethyl] phosphate: This compound has a similar structure but with variations in the alkyl groups attached to the phosphate
Uniqueness
This compound is unique due to its specific combination of a hexyloxyethyl group and diethylammonium ions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
64051-25-8 |
|---|---|
Molecular Formula |
C8H19O5P.2C4H11N C16H41N2O5P |
Molecular Weight |
372.48 g/mol |
IUPAC Name |
N-ethylethanamine;2-hexoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O5P.2C4H11N/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;2*1-3-5-4-2/h2-8H2,1H3,(H2,9,10,11);2*5H,3-4H2,1-2H3 |
InChI Key |
KGQFXBVYDHLJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOP(=O)(O)O.CCNCC.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


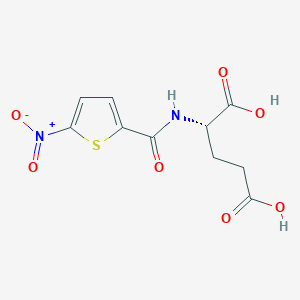
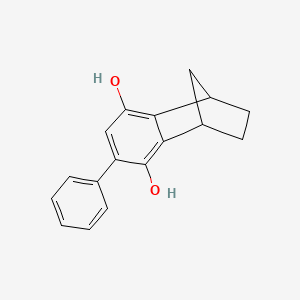
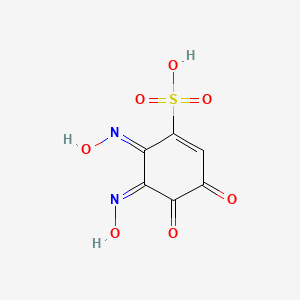
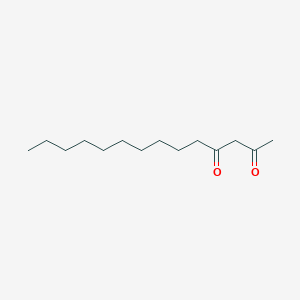

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

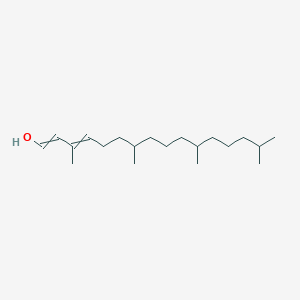
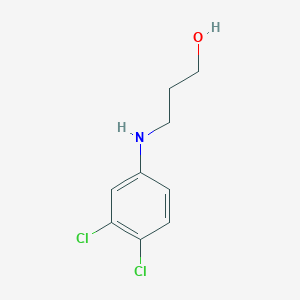


![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
